molecular formula C14H15NO2 B7771520 propyl N-naphthalen-1-ylcarbamate

propyl N-naphthalen-1-ylcarbamate

Cat. No.: B7771520
M. Wt: 229.27 g/mol
InChI Key: FFLMQABWXVOTKQ-UHFFFAOYSA-N
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Description

Propyl N-naphthalen-1-ylcarbamate is an organic compound belonging to the carbamate family. Carbamates are widely utilized in various fields due to their stability and ability to modulate biological properties. This compound features a propyl group attached to a carbamate moiety, which is further linked to a naphthalene ring. The unique structure of this compound allows it to participate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl N-naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-ylamine with propyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Naphthalen-1-ylamine+Propyl chloroformatePropyl N-naphthalen-1-ylcarbamate+HCl\text{Naphthalen-1-ylamine} + \text{Propyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Naphthalen-1-ylamine+Propyl chloroformate→Propyl N-naphthalen-1-ylcarbamate+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

Propyl N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthalen-1-ylamine derivatives.

    Substitution: Nitrated or halogenated naphthalene derivatives.

Scientific Research Applications

Propyl N-naphthalen-1-ylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its pharmacological properties, including potential use as a drug or prodrug.

    Industry: Utilized in the production of polymers, coatings, and agricultural chemicals.

Mechanism of Action

The mechanism of action of propyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The naphthalene ring enhances the compound’s ability to permeate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-naphthalen-1-ylcarbamate
  • Methyl N-naphthalen-1-ylcarbamate
  • Butyl N-naphthalen-1-ylcarbamate

Uniqueness

Propyl N-naphthalen-1-ylcarbamate is unique due to its specific propyl group, which influences its chemical reactivity and biological activity. Compared to its ethyl and methyl counterparts, the propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications.

Properties

IUPAC Name

propyl N-naphthalen-1-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-10-17-14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLMQABWXVOTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948070
Record name Propyl 1-naphthalenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25216-27-7
Record name NSC190586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl 1-naphthalenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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